An In-depth Technical Guide to 2-Bromo-5-isopropylaniline (CAS No. 1058062-69-3) for Researchers and Drug Development Professionals
An In-depth Technical Guide to 2-Bromo-5-isopropylaniline (CAS No. 1058062-69-3) for Researchers and Drug Development Professionals
Introduction: Strategic Importance of 2-Bromo-5-isopropylaniline in Drug Discovery
2-Bromo-5-isopropylaniline, identified by its CAS number 1058062-69-3, is a substituted aniline derivative that has emerged as a valuable intermediate in the synthesis of complex organic molecules. Its unique structural arrangement, featuring a bromine atom and an isopropyl group on the aniline scaffold, offers medicinal chemists a versatile platform for molecular elaboration. The bromine atom serves as a key functional handle for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds to construct intricate molecular architectures. The isopropyl group, on the other hand, can influence the compound's lipophilicity and steric profile, which are critical parameters in tuning the pharmacokinetic and pharmacodynamic properties of a drug candidate.
Aniline derivatives are prevalent structural motifs in a wide array of pharmaceuticals, and the strategic introduction of bromine and isopropyl functionalities, as seen in 2-Bromo-5-isopropylaniline, allows for the targeted modification of lead compounds to optimize their biological activity and safety profiles. This guide will provide a detailed exploration of the synthesis, properties, and applications of this important building block, offering researchers and drug development professionals the necessary insights to effectively utilize it in their discovery programs.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis and for predicting its influence on the properties of the final drug molecule. The key properties of 2-Bromo-5-isopropylaniline are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1058062-69-3 | [1] |
| Molecular Formula | C₉H₁₂BrN | [1] |
| Molecular Weight | 214.10 g/mol | [1] |
| Appearance | Not explicitly stated, likely a liquid or low-melting solid | |
| Boiling Point | Data not available | |
| Melting Point | Data not available | |
| Solubility | Insoluble in water | [2] |
Synthesis of 2-Bromo-5-isopropylaniline: A Proposed Pathway
A patent for the synthesis of the related compound 2-bromo-5-fluoroaniline from 4-fluoroaniline utilizes a similar strategy of N-acylation, bromination, and hydrolysis, supporting the feasibility of this proposed route.[3]
Caption: Proposed synthetic pathway for 2-Bromo-5-isopropylaniline.
Detailed Experimental Protocol (Hypothetical)
The following is a detailed, hypothetical protocol based on the proposed synthetic pathway. This protocol should be considered a starting point and may require optimization.
Step 1: Protection of 3-Isopropylaniline
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To a solution of 3-isopropylaniline (1 equivalent) in pyridine (2-3 volumes) at 0 °C, slowly add acetic anhydride (1.1 equivalents).
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Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
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Wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-(3-isopropylphenyl)acetamide.
Step 2: Regioselective Bromination
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Dissolve the N-(3-isopropylphenyl)acetamide (1 equivalent) in glacial acetic acid (5-10 volumes).
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Add N-bromosuccinimide (NBS) (1.05 equivalents) portion-wise to the solution at room temperature. The ortho-directing effect of the acetamido group and the meta-directing effect of the isopropyl group should favor bromination at the 2-position.
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Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
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After completion, pour the reaction mixture into water and extract with ethyl acetate.
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Wash the organic layer with saturated NaHCO₃ solution and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product, N-(2-bromo-5-isopropylphenyl)acetamide, can be purified by column chromatography if necessary.
Step 3: Deprotection to Yield 2-Bromo-5-isopropylaniline
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To the crude N-(2-bromo-5-isopropylphenyl)acetamide, add a solution of hydrochloric acid (e.g., 6M HCl) or sodium hydroxide (e.g., 10% NaOH).
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Heat the mixture to reflux and stir for 2-6 hours until the hydrolysis is complete (monitored by TLC).
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Cool the reaction mixture to room temperature. If acidic hydrolysis was used, basify with a strong base (e.g., NaOH) to a pH > 10.
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Extract the aqueous layer with ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain 2-Bromo-5-isopropylaniline. The final product can be further purified by distillation or column chromatography.
Applications in Drug Discovery and Medicinal Chemistry
The primary utility of 2-Bromo-5-isopropylaniline in drug discovery lies in its role as a versatile building block for the synthesis of more complex molecules, particularly through palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds.[4] In this reaction, the bromine atom of 2-Bromo-5-isopropylaniline can be coupled with a variety of organoboron compounds (boronic acids or esters) to introduce a wide range of substituents. This reaction is highly valued in medicinal chemistry for its mild reaction conditions, functional group tolerance, and the commercial availability of a vast array of boronic acid building blocks.[5]
The unprotected amino group in ortho-bromoanilines can sometimes pose challenges in Suzuki-Miyaura couplings, but recent advancements have led to the development of robust catalytic systems that are effective for such substrates.[5]
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Role as a Key Building Block in Pharmaceutical Research
Bromoarenes are considered valuable building blocks in the synthesis of alicyclic compounds, which are important scaffolds in many drugs.[6] The ability to functionalize the aniline core of 2-Bromo-5-isopropylaniline via reactions like the Suzuki-Miyaura coupling allows for the rapid generation of libraries of diverse compounds for high-throughput screening. This approach accelerates the drug discovery process by enabling the exploration of a broad chemical space around a core scaffold.[7]
While a specific drug on the market directly incorporating the 2-Bromo-5-isopropylaniline moiety was not identified in the searched literature, its structural motifs are present in numerous compounds under investigation for various therapeutic areas. For instance, ortho-substituted anilines are key structural elements in inhibitors of fatty acid amide hydrolase (FAAH) and phosphodiesterase-4 (PDE4), as well as in compounds for the treatment of nonalcoholic fatty liver disease (NAFLD) and as angiotensin II receptor antagonists.[5]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 2-Bromo-5-isopropylaniline. The following information is based on data for related bromoaniline compounds and should be used as a guideline. A comprehensive, substance-specific Safety Data Sheet (SDS) should always be consulted before use.
Hazard Statements:
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H302: Harmful if swallowed.
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H312: Harmful in contact with skin.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H332: Harmful if inhaled.
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H335: May cause respiratory irritation.
Precautionary Measures:
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Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
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Work in a well-ventilated area, preferably in a chemical fume hood.
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Avoid inhalation of vapors or dust.
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Avoid contact with skin and eyes.
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In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
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Store in a tightly sealed container in a cool, dry, and well-ventilated place.
Conclusion
2-Bromo-5-isopropylaniline is a strategically important building block for medicinal chemists and drug development professionals. Its well-defined reactive handle for cross-coupling reactions, combined with the modulating influence of the isopropyl group, provides a powerful tool for the synthesis and optimization of novel therapeutic agents. This guide has provided a comprehensive overview of its properties, a plausible synthetic route, and its key applications, empowering researchers to leverage this versatile compound in their quest for new and improved medicines.
References
-
RSC Publishing. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Available at: [Link]
- Google Patents. CN112110824A - Method for preparing 2-bromo-5-fluoroaniline.
-
Semantic Scholar. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
MDPI. PROTACs and Building Blocks: The 2D Chemical Space in Very Early Drug Discovery. Available at: [Link]
-
Waseda University. A Novel Way To Create the “Building Blocks” of Pharmaceutical Drugs. Available at: [Link]
Sources
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- 2. 2-BROMO-4-ISOPROPYLANILINE | CAS: 51605-97-1 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 3. CN112110824A - Method for preparing 2-bromo-5-fluoroaniline - Google Patents [patents.google.com]
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